7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline
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Overview
Description
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline is a complex organic compound with the molecular formula C9HBrCl3F3N2 and a molecular weight of 380.37 g/mol . This compound is part of the quinazoline family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves multiple steps, typically starting with the appropriate quinazoline precursorIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted quinazoline derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors.
Material Science: The compound’s unique properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers use it to study enzyme interactions and cellular pathways, given its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline include:
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound has a similar structure but includes a fluorine atom instead of a trifluoromethyl group.
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Another related compound, differing in the position of the bromine atom and the presence of a quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9HBrCl3F3N2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl3F3N2/c10-4-3(9(14,15)16)1-2-6(5(4)11)17-8(13)18-7(2)12/h1H |
InChI Key |
VNQMVWLNFAELSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Br)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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